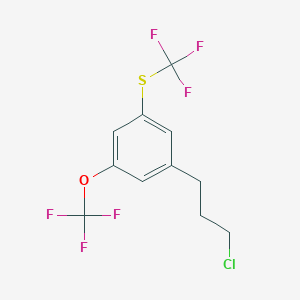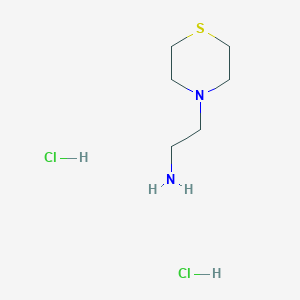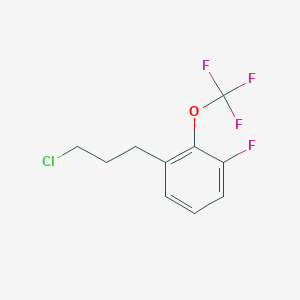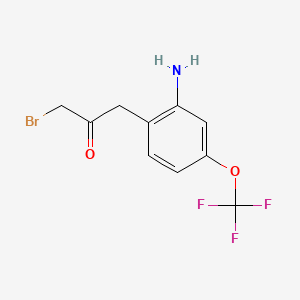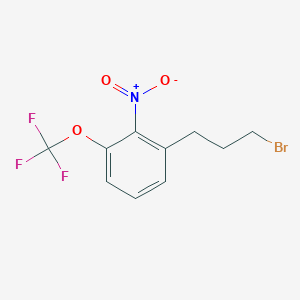
1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-ethyl-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(3-(Trifluoromethyl)phenyl)propan-2-one
- 1-(4-(Trifluoromethyl)phenyl)propan-2-one
- 1-(2-(Trifluoromethyl)phenyl)propan-2-one
Comparison: 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group imparts stability and lipophilicity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H13F3O |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-[5-ethyl-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-3-9-4-5-11(12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
YZVZPNSSNMIYCA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C(F)(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



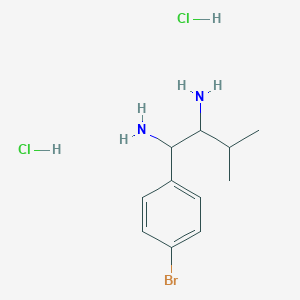
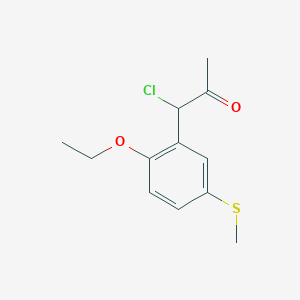
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
